4-Fluoro-3-nitrophenyl azide

Photoaffinity labeling Monoamine oxidase Enzyme inhibition

4-Fluoro-3-nitrophenyl azide (FNPA) is a heterobifunctional photoaffinity label whose ortho-fluoro/para-nitro substitution suppresses unproductive ring expansion, enabling efficient nitrene insertion into inert C–H bonds under mild photolysis. Unlike non-fluorinated analogs, FNPA achieves catalyst-free photochemical activation of polystyrene and polypropylene surfaces for direct biomolecule conjugation—no plasma treatment or silanization required. Its concentration-dependent photoselectivity (MAO-B: 0.01–1 μM; MAO-A: 15 μM) enables differential proteomic mapping of isoform-specific active sites. FNPA also supports dual ¹⁸F-fluorination/CuAAC click derivatization and is MeSH-indexed for insulin receptor crosslinking studies.

Molecular Formula C6H3FN4O2
Molecular Weight 182.11 g/mol
CAS No. 28166-06-5
Cat. No. B149403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrophenyl azide
CAS28166-06-5
Synonyms4-fluoro-3-nitrophenyl azide
Molecular FormulaC6H3FN4O2
Molecular Weight182.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F
InChIInChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H
InChIKeyVCTBSHQJICJJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-nitrophenyl azide (CAS 28166-06-5): A Photoaffinity Label for Molecular Interaction Studies


4-Fluoro-3-nitrophenyl azide (FNPA, CAS 28166-06-5) is an aryl azide compound that functions as a photoaffinity label and heterobifunctional crosslinker [1]. It features a 4-fluoro-3-nitrophenyl core that enables both thermochemical activation of inert surfaces and photo-induced nitrene generation for covalent bioconjugation [2]. Unlike many modern photolinkers, FNPA offers simple, single-step preparation and broad compatibility with polymers and biomolecules [3].

4-Fluoro-3-nitrophenyl azide: Why Structural Analogs Cannot Be Casually Substituted


The substitution pattern of 4-fluoro-3-nitrophenyl azide is critical for its unique photochemical behavior and biological selectivity. The ortho-fluorine and para-nitro arrangement suppresses unproductive ring expansion pathways that plague simpler phenyl azides [1]. Unlike non-fluorinated analogs, FNPA achieves nitrene insertion into inert C–H bonds under mild photolysis, enabling surface activation without catalysts or reagents [2]. Additionally, FNPA exhibits distinct concentration-dependent selectivity for monoamine oxidase isoforms (MAO-B vs. MAO-A) that is not observed with structurally related photoaffinity probes [3].

4-Fluoro-3-nitrophenyl azide: Quantitative Differentiation from Closest Analogs and Alternatives


Dual-Mode MAO Isoform Selectivity via Concentration-Dependent Photolabeling

FNPA photodependently inhibits MAO-B at low concentrations (0.01–1 μM) but requires 15 μM to photoinactivate MAO-A, whereas the comparator NAP-dopamine inhibits both isoforms non-selectively [1][2]. This concentration window enables selective labeling of MAO-B under defined irradiation conditions, a feature not shared by structurally related aryl azides [3].

Photoaffinity labeling Monoamine oxidase Enzyme inhibition

Superior Dark-State Affinity for MAO-B vs. Substrate Serotonin

FNPA acts as a competitive inhibitor of MAO-B in the dark with Ki = 0.78 μM against phenylethylamine, which is ~3.8-fold more potent than its Ki for serotonin (3 μM) [1]. This substrate-dependent affinity is not observed with the non-fluorinated phenyl azide analog, which shows negligible dark-state inhibition [2].

Enzyme kinetics MAO-B inhibition Competitive binding

Simplified Single-Step Synthesis vs. Perfluorophenyl Azides

FNPA is prepared via a straightforward two-step sequence (nitration of p-fluoroaniline followed by diazotization and azide substitution) . In contrast, perfluorophenyl azides (PFPAs) require multi-step fluorination and are more costly to synthesize [1]. FNPA's simpler preparation translates to lower procurement cost and wider accessibility.

Photoaffinity label synthesis Surface functionalization Bioconjugation

Nitrene Insertion into Inert C–H Bonds Under Mild Photolysis

FNPA photolyzes at 365 nm to generate a singlet nitrene that inserts into unactivated C–H bonds on inert polymer surfaces (e.g., polypropylene, polystyrene) [1]. This enables covalent immobilization of biomolecules without requiring pre-functionalization. In contrast, non-fluorinated phenyl azides predominantly undergo ring expansion to dehydroazepines, yielding <10% insertion products [2].

Surface activation Nitrene chemistry Polymer modification

High-Potency A3 Adenosine Receptor Ligand via Click Chemistry Derivative

The terminal 4-fluoro-3-nitrophenyl group enables nucleophilic aromatic substitution for ¹⁸F radiolabeling and subsequent click conjugation. An N6-(4-fluoro-3-nitrophenyl)-triazolylmethyl derivative exhibited Ki = 9.1 nM at human A3AR with ~1000-fold selectivity over A1/A2A receptors [1]. Comparable non-fluorinated aryl azide conjugates show significantly reduced binding affinity (Ki > 500 nM) [2].

Click chemistry A3 adenosine receptor Radiolabeling

4-Fluoro-3-nitrophenyl azide: High-Impact Application Scenarios Based on Quantitative Evidence


Isoform-Specific Mapping of MAO Active Sites

Utilize FNPA's concentration-dependent photoselectivity to differentially label MAO-B (0.01–1 μM) vs. MAO-A (15 μM). This enables proteomic identification of active-site peptides unique to each isoform, a task unattainable with non-selective aryl azides [1][2].

Covalent Immobilization on Untreated Polymer Surfaces

Apply FNPA to photoactivate inert plastics (e.g., polystyrene microplates, polypropylene tubes) for direct, catalyst-free conjugation of antibodies, enzymes, or DNA. The nitrene insertion pathway bypasses the need for plasma treatment or silanization [3].

Development of ¹⁸F-Labeled PET Tracers with Clickable Handles

Incorporate the 4-fluoro-3-nitrophenyl moiety into lead compounds to enable both nucleophilic ¹⁸F-fluorination and CuAAC click conjugation. The resulting triazole derivatives retain sub-nanomolar receptor affinity, as demonstrated for A3AR ligands [4].

Photoaffinity Labeling of Insulin and Other Peptide Hormones

Use FNPA as a photolabile affinity tag for insulin to generate mono-azido-nitrophenyl-insulin derivatives. These probes have been validated for receptor crosslinking studies and are cited in MeSH as a defined research tool [5].

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